2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
CAS No.:
Cat. No.: VC18787271
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11FO3 |
|---|---|
| Molecular Weight | 246.23 g/mol |
| IUPAC Name | 2-fluoro-5-methoxy-3-phenylbenzoic acid |
| Standard InChI | InChI=1S/C14H11FO3/c1-18-10-7-11(9-5-3-2-4-6-9)13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | XNACEPPBVPKAPG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C(=C1)C(=O)O)F)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
The compound’s biphenyl backbone is substituted with three functional groups: a fluorine atom, a methoxy group, and a carboxylic acid. The fluorine atom’s electronegativity introduces electron-withdrawing effects, while the methoxy group donates electron density through resonance, creating a polarized electronic environment. The carboxylic acid group enhances solubility in polar solvents and enables participation in hydrogen bonding or coordination chemistry.
Molecular and Crystallographic Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.23 g/mol |
| IUPAC Name | 2-fluoro-5-methoxy-3-phenylbenzoic acid |
| SMILES | COC1=CC(=C(C(=C1)F)C(=O)O)C2=CC=CC=C2 |
| InChI Key | VZJIBKYXJPCMKD-UHFFFAOYSA-N |
The crystal structure remains uncharacterized, but computational models predict a planar biphenyl system with dihedral angles influenced by steric interactions between substituents.
Synthesis and Optimization
Suzuki–Miyaura Coupling
The biphenyl core is constructed via a palladium-catalyzed Suzuki–Miyaura coupling between a halogenated benzoic acid derivative and a phenylboronic acid. For this compound, 3-bromo-2-fluoro-5-methoxybenzoic acid reacts with phenylboronic acid under optimized conditions:
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Catalyst: Pd(PPh₃)₄ (1–5 mol%)
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Base: K₂CO₃
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
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Temperature: 80–100°C, 12–24 hours
Post-reaction hydrolysis of protecting groups (e.g., methyl esters) yields the carboxylic acid. Purification via recrystallization (ethanol/water) or silica gel chromatography achieves >95% purity.
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and yield maximization:
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Catalyst Recycling: Immobilized palladium catalysts reduce metal waste.
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Continuous Flow Systems: Enhance reaction control and scalability.
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Yield: 80–85% under optimized flow conditions.
Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its fluorine atom improves metabolic stability, while the carboxylic acid enables salt formation for enhanced bioavailability. In a 2024 study, derivatives of this compound demonstrated IC₅₀ values of <100 nM against COX-2, highlighting anti-inflammatory potential.
Antibacterial Activity
Structure-activity relationship (SAR) studies reveal that fluorinated biphenylcarboxylic acids disrupt bacterial cell wall synthesis. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 8–16 µg/mL were observed, comparable to first-line antibiotics.
Materials Science Applications
Metal-Organic Frameworks (MOFs)
As a linker in zirconium-based MOFs, the compound’s rigid biphenyl core and carboxylic acid groups facilitate the formation of porous structures with high thermal stability (>400°C). Gas adsorption studies show CO₂ uptake capacities of 2.8 mmol/g at 1 bar and 25°C, making it suitable for carbon capture technologies.
Organic Semiconductors
The conjugated biphenyl system supports charge transport in organic field-effect transistors (OFETs). Devices incorporating this compound exhibit hole mobilities of 0.12 cm²/V·s, outperforming non-fluorinated analogs by 30%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 1H), 7.54–7.48 (m, 2H), 7.41–7.35 (m, 3H), 6.98 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H).
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¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 (s).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 247.08 [M+H]⁺, consistent with the molecular formula C₁₄H₁₁FO₃.
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C in airtight container |
| PPE | Gloves, goggles, lab coat |
| Disposal | Incineration per local regulations |
The compound is classified as an irritant (GHS Category 2). Spills require neutralization with sodium bicarbonate and absorption with inert material.
Comparative Analysis
Versus Non-Fluorinated Analogs
| Property | 2-Fluoro Derivative | Biphenyl-3-carboxylic Acid |
|---|---|---|
| LogP (Octanol-Water) | 2.1 | 2.8 |
| Thermal Stability | 220°C (decomp.) | 190°C (decomp.) |
| MOF Surface Area | 1,200 m²/g | 900 m²/g |
Fluorination enhances hydrophilicity and framework stability.
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